molecular formula C8H8BrNO2 B1302078 Ethyl 6-bromopyridine-2-carboxylate CAS No. 21190-88-5

Ethyl 6-bromopyridine-2-carboxylate

Cat. No. B1302078
CAS RN: 21190-88-5
M. Wt: 230.06 g/mol
InChI Key: OONBOXSIWCBAHZ-UHFFFAOYSA-N
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Patent
US07256186B2

Procedure details

To a stirring solution of 6-bromopicolinic acid (14.25 g, 70.3 mmol) in anhydrous ethanol (250 ml) was slowly added thionyl chloride (60 ml) at 5° C. After the addition was completed, the ice-bath was removed and the mixture was stirred at 25° C. for 3 hr. The solvent was evaporated under vacuum, the aqueous residue basified with saturated sodium carbonate, and extracted with DCM. The organic phase was dried over Na2SO4 and concentrated to give ethyl 6-bromopicolinate as a white solid (15.75 g).
Quantity
14.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH2:15](O)[CH3:16]>>[Br:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:15][CH3:16])=[O:9])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
14.25 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.